REACTION_CXSMILES
|
CON(C)[C:4](=[O:17])[C:5]1[CH:10]=[CH:9][C:8]([S:11]([F:16])([F:15])([F:14])([F:13])[F:12])=[CH:7][CH:6]=1.[CH3:19][Li]>C1COCC1>[F:12][S:11]([F:16])([F:15])([F:14])([F:13])[C:8]1[CH:9]=[CH:10][C:5]([C:4](=[O:17])[CH3:19])=[CH:6][CH:7]=1
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Name
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N-methoxy-N-methyl-4-(pentafluoro-λ6-sulfanyl)benzamide
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Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
CON(C(C1=CC=C(C=C1)S(F)(F)(F)(F)F)=O)C
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Name
|
|
Quantity
|
10.3 mL
|
Type
|
reactant
|
Smiles
|
C[Li]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
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Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
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Type
|
CUSTOM
|
Details
|
The reaction was stirred at 0° C. for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
quenched with a saturated aqueous solution of ammonium acetate
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Type
|
EXTRACTION
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Details
|
The reaction was extracted with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
before concentrating in vacuo
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |